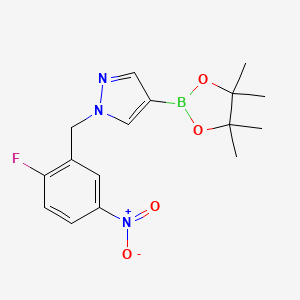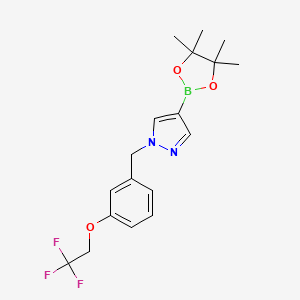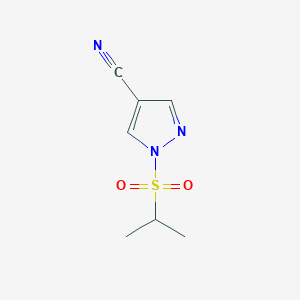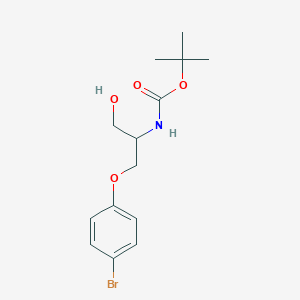
tert-Butyl (1-(4-bromophenoxy)-3-hydroxypropan-2-yl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl (1-(4-bromophenoxy)-3-hydroxypropan-2-yl)carbamate is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a tert-butyl group, a bromophenoxy moiety, and a hydroxypropan-2-yl carbamate group, which contribute to its distinct reactivity and functionality.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (1-(4-bromophenoxy)-3-hydroxypropan-2-yl)carbamate typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 4-bromophenol with epichlorohydrin to form 1-(4-bromophenoxy)-2,3-epoxypropane. This intermediate is then reacted with tert-butyl carbamate under basic conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran and catalysts like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
tert-Butyl (1-(4-bromophenoxy)-3-hydroxypropan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The bromophenoxy moiety can be reduced to a phenoxy group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) are used under basic conditions.
Major Products Formed
Oxidation: Formation of tert-Butyl (1-(4-bromophenoxy)-3-oxopropan-2-yl)carbamate.
Reduction: Formation of tert-Butyl (1-(4-phenoxy)-3-hydroxypropan-2-yl)carbamate.
Substitution: Formation of tert-Butyl (1-(4-substituted phenoxy)-3-hydroxypropan-2-yl)carbamate.
科学研究应用
Chemistry
In chemistry, tert-Butyl (1-(4-bromophenoxy)-3-hydroxypropan-2-yl)carbamate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it useful in elucidating biological pathways and mechanisms.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
作用机制
The mechanism of action of tert-Butyl (1-(4-bromophenoxy)-3-hydroxypropan-2-yl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The bromophenoxy moiety can bind to specific sites on proteins, modulating their activity. The hydroxypropan-2-yl carbamate group may also participate in hydrogen bonding and other interactions, further influencing the compound’s biological effects.
相似化合物的比较
Similar Compounds
- tert-Butyl (1-(4-chlorophenoxy)-3-hydroxypropan-2-yl)carbamate
- tert-Butyl (1-(4-fluorophenoxy)-3-hydroxypropan-2-yl)carbamate
- tert-Butyl (1-(4-methylphenoxy)-3-hydroxypropan-2-yl)carbamate
Uniqueness
Compared to similar compounds, tert-Butyl (1-(4-bromophenoxy)-3-hydroxypropan-2-yl)carbamate exhibits unique reactivity due to the presence of the bromine atom. This allows for specific substitution reactions that are not possible with other halogenated analogs. Additionally, the combination of the bromophenoxy and hydroxypropan-2-yl carbamate groups provides a distinct set of interactions with biological targets, making it a valuable compound for research and industrial applications.
属性
IUPAC Name |
tert-butyl N-[1-(4-bromophenoxy)-3-hydroxypropan-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO4/c1-14(2,3)20-13(18)16-11(8-17)9-19-12-6-4-10(15)5-7-12/h4-7,11,17H,8-9H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITMLMLBHXQFZHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CO)COC1=CC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
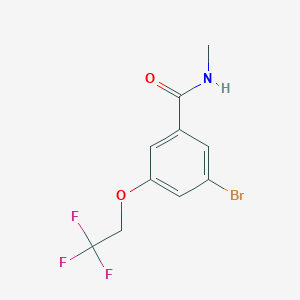
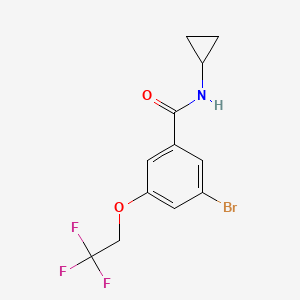
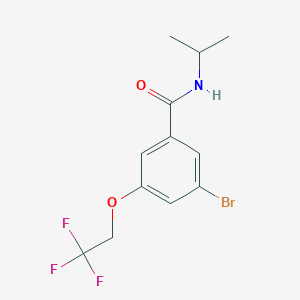
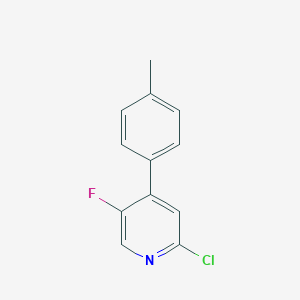
![4-Butylbicyclo[2.2.2]octan-1-amine](/img/structure/B8158709.png)
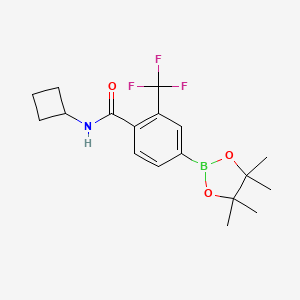
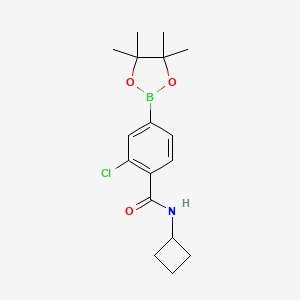
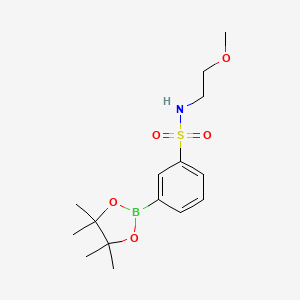

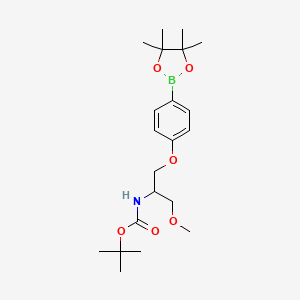
![4-(Pyrrolidin-1-ylmethyl)bicyclo[2.2.2]octan-1-amine](/img/structure/B8158758.png)
